Clarithromycin-13C-d3

Description

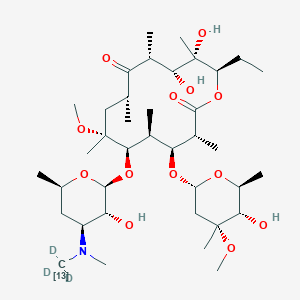

Structure

2D Structure

Properties

Molecular Formula |

C38H69NO13 |

|---|---|

Molecular Weight |

752.0 g/mol |

IUPAC Name |

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-[methyl(trideuterio(113C)methyl)amino]oxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |

InChI |

InChI=1S/C38H69NO13/c1-15-26-38(10,45)31(42)21(4)28(40)19(2)17-37(9,47-14)33(52-35-29(41)25(39(11)12)16-20(3)48-35)22(5)30(23(6)34(44)50-26)51-27-18-36(8,46-13)32(43)24(7)49-27/h19-27,29-33,35,41-43,45H,15-18H2,1-14H3/t19-,20-,21+,22+,23-,24+,25+,26-,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1/i11+1D3 |

InChI Key |

AGOYDEPGAOXOCK-NLMDYTMOSA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])N(C)[C@H]1C[C@H](O[C@H]([C@@H]1O)O[C@@H]2[C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]2(C)OC)C)C)O)(C)O)CC)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)C |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O |

Origin of Product |

United States |

Clarithromycin 13c D3: a Stable Isotope Labeled Standard

Structural Context of Isotopic Modification in Macrolide Antibiotics

Macrolide antibiotics are a class of drugs characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached. rsc.org Clarithromycin (B1669154) itself is a semi-synthetic derivative of erythromycin (B1671065), belonging to the polyketide class of natural products. rsc.orgchemicalbook.com The practice of isotopic labeling involves the selective replacement of certain atoms in a molecule with their heavier, non-radioactive isotopes. medchemexpress.com In the case of Clarithromycin-13C-d3, this modification is strategically placed to ensure analytical distinction from the unlabeled form.

The isotopic labeling in this compound is highly specific. The modification occurs on the desosamine (B1220255) sugar moiety, specifically on one of the methyl groups attached to the nitrogen atom. caymanchem.comcaymanchem.com This N-methyl group is replaced with a methyl group containing one Carbon-13 (¹³C) atom and three deuterium (B1214612) (d3) atoms. caymanchem.com This results in a mass increase of 4 atomic mass units compared to the natural isotopologues of clarithromycin.

The precise location of this enrichment is detailed in the compound's formal chemical name: (3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-12,13-dihydroxy-4-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-6-(((2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methyl(methyl-13C-d3)amino)tetrahydro-2H-pyran-2-yl)oxy)-7-methoxy-3,5,7,9,11,13-hexamethyloxacyclotetradecane-2,10-dione. caymanchem.com

Table 1: Comparison of Unlabeled Clarithromycin and this compound

| Property | Unlabeled Clarithromycin | This compound |

|---|---|---|

| Molecular Formula | C₃₈H₆₉NO₁₃ chemicalbook.com | C₃₇[¹³C]H₆₆D₃NO₁₃ caymanchem.comcaymanchem.com |

| Formula Weight | 747.95 g/mol chemicalbook.com | ~752.0 g/mol caymanchem.comcaymanchem.comclinisciences.com |

| CAS Number | 81103-11-9 chemicalbook.com | 2699608-30-3 caymanchem.com |

For analytical purposes, this compound is an almost perfect counterpart to unlabeled clarithromycin. The isotopic labeling does not significantly alter its physicochemical properties, such as polarity, solubility, and chromatographic retention time. core.ac.uk Consequently, during analytical procedures like liquid chromatography, both the labeled and unlabeled compounds co-elute, meaning they travel through the chromatography column at the same rate. core.ac.uk

The critical difference lies in their mass-to-charge ratio (m/z), which allows them to be easily distinguished by a mass spectrometer. This near-identical chemical and physical behavior is the cornerstone of its utility. It ensures that any loss of analyte during sample extraction, handling, or ionization in the mass spectrometer is mirrored by a proportional loss in the internal standard. caymanchem.comcore.ac.uk This relationship allows the ratio of the analyte's signal to the internal standard's signal to remain constant, enabling highly accurate and precise quantification. caymanchem.com

Foundational Role as an Internal Standard in Quantitative Bioanalysis

The principal application of this compound is its function as a "gold standard" internal standard for the quantification of clarithromycin in complex biological matrices like human plasma. core.ac.uk Its use is fundamental in bioanalytical methods such as gas chromatography-mass spectrometry (GC-MS) and, more commonly, liquid chromatography-tandem mass spectrometry (LC-MS/MS). caymanchem.comglpbio.comlabscoop.com

The use of a stable isotope-labeled internal standard is crucial for correcting variations in analytical procedures, including extraction efficiency and matrix effects, where other molecules in the sample can suppress or enhance the ionization of the target analyte. core.ac.uk By behaving virtually identically to the unlabeled clarithromycin, this compound provides a reliable reference for accurate measurement. core.ac.uk

Detailed research findings from a study developing an improved UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) method for determining clarithromycin in human plasma highlight this role. core.ac.uk The study utilized this compound as the internal standard to achieve high sensitivity and accuracy for a bioequivalence study. core.ac.uk The method's robustness was demonstrated by quantifying clarithromycin over a dynamic concentration range of 0.80-1600 ng/mL in plasma. core.ac.uk The distinct mass transitions for the analyte and the internal standard are key to this specificity.

Table 2: Mass Spectrometry Parameters for Clarithromycin and its Labeled Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| Clarithromycin | 748.9 | 158.1 |

| This compound (IS) | 752.8 | 162.0 |

Data sourced from a UPLC-MS/MS bioanalytical method validation study. core.ac.uk

This specific monitoring of precursor-to-product ion transitions in a tandem mass spectrometer ensures that the measurements are highly selective and free from interference, cementing the foundational role of this compound in modern quantitative bioanalysis.

Synthesis and Derivatization Methodologies for Clarithromycin 13c D3

Specific Synthetic Routes for Carbon-13 and Deuterium (B1214612) Incorporation

The synthesis of Clarithromycin-13C-d3 involves the specific incorporation of three deuterium atoms and one carbon-13 atom into the clarithromycin (B1669154) structure. This is typically achieved by modifying the standard synthesis of clarithromycin, which starts from its precursor, erythromycin (B1671065) A.

A common synthetic route for Clarithromycin involves the methylation of the 6-hydroxyl group of an erythromycin A derivative. To produce this compound, a methylating agent containing the ¹³C and deuterium labels, such as ¹³C-d₃-methyl iodide (¹³CD₃I), is used.

The general synthetic scheme can be summarized in the following steps:

Protection of Hydroxyl Groups: The 2'- and 4''-hydroxyl groups of erythromycin A are protected, often using silylating agents like trimethylchlorosilane (TMSCl). The 9-oxo group is also protected as an oxime.

Methylation: The key labeling step involves the methylation of the 6-hydroxyl group using ¹³C-d₃-methyl iodide in the presence of a base, such as potassium hydroxide (B78521) (KOH), in a suitable solvent system like DMSO/THF.

Deprotection: The protecting groups are subsequently removed to yield the final product, this compound.

| Step | Reagents/Conditions | Yield (%) |

| Etherification | 2-Ethoxypropene, dichloromethane, room temperature | 100% |

| Silanization | Trimethylchlorosilane (TMSCl), room temperature | 100% |

| Methylation | CD₃I, KOH, DMSO/THF, 0–30°C | 94% |

| Hydrolysis | Formic acid, ethanol/water, reflux | 66.7% |

Deuteration Techniques in Macrolide Chemistry

Deuterium labeling in macrolide chemistry can be achieved through various techniques. While the use of deuterated reagents like ¹³CD₃I is a direct method, other approaches can also be employed for deuterium incorporation at different positions.

One innovative method is photoredox-catalyzed deuteration . princeton.eduprinceton.edu This technique allows for the selective installation of deuterium at α-amino sp³ carbon-hydrogen bonds in a single step, using readily available deuterated water (D₂O) as the deuterium source. princeton.eduprinceton.edu The mechanism involves a photoredox catalyst that, upon excitation by visible light, initiates a hydrogen atom transfer (HAT) from a carbon adjacent to a nitrogen atom. A thiol catalyst then facilitates the transfer of a deuterium atom from D₂O to the resulting radical intermediate. This method has been successfully applied to macrolides like clarithromycin. princeton.edu

Another common technique is hydrogen-deuterium exchange , which involves the exchange of protons for deuterons in the presence of a deuterium source. wikipedia.org This can be catalyzed by acids, bases, or metals. For complex molecules, controlling the selectivity of the exchange can be challenging.

Carbon-13 Labeling Strategies (e.g., N-methyl-¹³C)

The introduction of a carbon-13 label into clarithromycin is most strategically accomplished at the N-methyl group of the desosamine (B1220255) sugar. This is because the N-methyl group is synthetically accessible and its labeling provides a distinct mass shift for mass spectrometry applications.

Methodological Considerations for Isotopic Purity and Chemical Identity Confirmation

Ensuring the isotopic purity and confirming the chemical identity of the synthesized this compound is paramount for its use as an internal standard. A combination of analytical techniques is employed for this purpose.

High-Resolution Mass Spectrometry (HRMS) , particularly Liquid Chromatography-Mass Spectrometry (LC-MS), is a powerful tool for determining isotopic enrichment. rsc.org By analyzing the mass-to-charge ratio (m/z) of the molecular ions, the degree of deuterium and carbon-13 incorporation can be accurately quantified. core.ac.uk The mass spectrum of this compound will show a distinct peak at a higher m/z value compared to the unlabeled clarithromycin, corresponding to the mass increase from the incorporated isotopes. core.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy is another essential technique for confirming the chemical structure and the specific location of the isotopic labels. rsc.org

¹H NMR can be used to observe the disappearance of signals corresponding to the protons that have been replaced by deuterium.

¹³C NMR will show an enhanced signal for the carbon atom that has been replaced with ¹³C. rsc.org Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can further confirm the connectivity and pinpoint the exact location of the labels within the molecule.

The combination of HRMS and NMR provides a comprehensive characterization of the synthesized this compound, ensuring its high isotopic and chemical purity. rsc.org

| Parameter | Method | Specification |

| Isotopic Purity | LC-HRMS or NMR | >98% D, >99% ¹³C |

| Chemical Purity | HPLC | >95% |

Advanced Analytical Methodologies for Clarithromycin 13c D3 Quantification

Mass Spectrometry (MS) Applications in Bioanalysis

Mass spectrometry has become the gold standard for the bioanalysis of pharmaceuticals due to its high sensitivity, specificity, and versatility. When preceded by a chromatographic separation step, it allows for the accurate quantification of analytes even in complex biological samples. Clarithromycin-13C-d3 is frequently employed as an internal standard in these methods to ensure the reliability of the results. caymanchem.comglpbio.comsapphire-usa.comlabscoop.comscientist.com

Gas Chromatography-Mass Spectrometry (GC-MS) Integration

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound to be analyzed by GC-MS, it must be volatile and thermally stable. While less common for large molecules like clarithromycin (B1669154) compared to liquid chromatography-based methods, GC-MS can be utilized for its quantification. The use of this compound as an internal standard in GC-MS analysis helps to correct for any variations during sample preparation and analysis, thereby improving the accuracy and precision of the quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS) Platforms

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of modern bioanalytical chemistry, offering high sensitivity and selectivity for a wide range of compounds. This technique is particularly well-suited for the analysis of non-volatile and thermally labile molecules like clarithromycin. longdom.org In LC-MS methods, this compound serves as an ideal internal standard because it co-elutes with the unlabeled analyte (clarithromycin) and exhibits nearly identical chemical and physical properties, but is distinguishable by its mass-to-charge ratio. core.ac.uk This allows for precise and accurate quantification, minimizing the impact of matrix effects and variations in instrument response. core.ac.uk

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Protocols

Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) represents a significant advancement in LC-MS technology, utilizing smaller column particles to achieve higher resolution, faster analysis times, and increased sensitivity. core.ac.uknih.gov Numerous UPLC-MS/MS methods have been developed and validated for the determination of clarithromycin in various biological matrices, such as human plasma. core.ac.uknih.gov These protocols consistently employ this compound as the internal standard to ensure the highest level of accuracy and precision. core.ac.uk A typical UPLC-MS/MS method involves protein precipitation or liquid-liquid extraction for sample clean-up, followed by chromatographic separation on a C18 column and detection by a tandem mass spectrometer. core.ac.uknih.govnih.gov The use of UPLC-MS/MS allows for rapid and reliable quantification of clarithromycin, making it suitable for high-throughput applications like bioequivalence studies. core.ac.uk

Methodological Considerations in LC-MS/MS for Isotopically Labeled Analytes

The successful implementation of LC-MS/MS for the quantification of isotopically labeled analytes like this compound hinges on the careful optimization of several key parameters. These include the ionization technique and the selection of specific mass transitions to monitor.

Electrospray Ionization (ESI) in Positive Mode

Electrospray ionization (ESI) is a soft ionization technique that is widely used in LC-MS for the analysis of polar and large molecules. For the analysis of clarithromycin and its isotopically labeled analog, ESI in the positive ion mode is consistently employed. longdom.orgcore.ac.uknih.govresearchgate.net This is because the clarithromycin molecule readily accepts a proton to form a positively charged molecular ion, [M+H]+. core.ac.uk The efficiency of the ionization process can be enhanced by optimizing parameters such as capillary voltage, source temperature, and desolvation gas flow. core.ac.uk For instance, one method utilized a capillary voltage of 1.4 kV and a source temperature of 120 °C. core.ac.uk Another study set the capillary voltage at 3.5 kV and the ion source temperature at 120 °C. nih.gov

Multiple Reaction Monitoring (MRM) Transitions for Clarithromycin and its Labeled Analog

Multiple Reaction Monitoring (MRM) is a highly specific and sensitive detection mode used in tandem mass spectrometry. proteomics.com.au In an MRM experiment, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is then monitored in the third quadrupole. proteomics.com.au This process significantly reduces background noise and enhances the signal-to-noise ratio for the analyte of interest.

For the quantification of clarithromycin and this compound, specific MRM transitions are carefully selected and optimized. The precursor ion for clarithromycin is typically the protonated molecule [M+H]+ at a mass-to-charge ratio (m/z) of approximately 748.5 to 748.9. longdom.orgcore.ac.uknih.gov For this compound, the precursor ion is observed at m/z 752.7 to 752.8, reflecting the mass difference due to the isotopic labels. core.ac.uknih.gov The selection of a stable and abundant product ion is critical for achieving high sensitivity.

Several studies have reported the specific MRM transitions used for the analysis of clarithromycin and its labeled internal standard. These are summarized in the table below.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Cone Voltage (V) |

| Clarithromycin | 748.9 | 158.1 | 30 | 35 |

| This compound | 752.8 | 162.0 | 32 | 35 |

| Clarithromycin | 748.5 | 158.1 | 25/17 | 30 |

| Clarithromycin-N-methyl-13C, d3 | 752.74 | 162.22 | 22 | 52 |

Table sources: core.ac.uknih.govnih.gov

The optimization of collision energy and cone voltage is crucial for maximizing the signal intensity of the selected product ions. core.ac.uk As shown in the table, different studies may utilize slightly different yet effective parameters based on their specific instrumentation and experimental conditions. The consistency in the chosen precursor and product ions across different methodologies highlights the robustness of these transitions for the reliable quantification of clarithromycin using this compound as an internal standard.

Optimization of Mass Spectrometric Parameters (e.g., collision energy, cone voltage)

The sensitivity and selectivity of a quantitative LC-MS/MS assay are critically dependent on the optimization of mass spectrometric parameters. These parameters are fine-tuned to maximize the generation and detection of specific precursor and product ions for both the analyte (Clarithromycin) and its stable isotope-labeled internal standard (this compound).

Key parameters that are typically optimized include:

Ionization Mode: For macrolide antibiotics like Clarithromycin, positive electrospray ionization (ESI+) is commonly employed as it efficiently produces protonated molecular ions [M+H]+. core.ac.uklongdom.org

Precursor and Product Ions: The instrument is set to monitor specific mass-to-charge (m/z) transitions. For Clarithromycin, a common transition is from the precursor ion at m/z 748.9 to a product ion at m/z 158.1. core.ac.uk For the internal standard, this compound, the corresponding transition is m/z 752.8 to 162.0. core.ac.uk

Cone Voltage and Collision Energy: These parameters are crucial for optimizing the fragmentation of the precursor ion into the desired product ion. The cone voltage influences the initial desolvation and ionization of the analyte, while the collision energy, applied in the collision cell, controls the fragmentation process. Optimal values are determined by infusing a standard solution of the analyte and internal standard and systematically varying these settings to achieve the maximum signal intensity for the selected product ions. core.ac.uknih.gov

A study developing an improved UPLC-MS/MS method for Clarithromycin reported the following optimized parameters:

Cone Voltage: 35 V for both Clarithromycin and this compound. core.ac.uk

Collision Energy: 30 eV for Clarithromycin and 32 eV for its internal standard. core.ac.uk

Other source-dependent parameters are also optimized to enhance instrumental sensitivity, including capillary voltage, source temperature, desolvation gas flow, and cone gas flow. core.ac.ukcsic.esresearchgate.net The goal is to achieve a stable and robust spray, efficient ionization, and maximal transmission of the ions of interest through the mass spectrometer. nih.govcsic.es

| Parameter | Clarithromycin | This compound (IS) |

|---|---|---|

| Precursor Ion (m/z) | 748.9 | 752.8 |

| Product Ion (m/z) | 158.1 | 162.0 |

| Cone Voltage (V) | 35 | 35 |

| Collision Energy (eV) | 30 | 32 |

Sample Preparation Techniques for Bioanalytical Matrices

The goal of sample preparation is to extract the analyte of interest from the complex biological matrix (e.g., plasma, serum), remove interfering substances, and concentrate the analyte to a level suitable for detection. The choice of technique significantly impacts the accuracy, precision, and robustness of the analytical method.

Liquid-liquid extraction (LLE) is a widely used technique for the sample preparation of Clarithromycin in biological fluids. core.ac.ukresearchgate.netmums.ac.irdoaj.org This method involves the partitioning of the analyte from the aqueous biological sample into an immiscible organic solvent. The selection of the organic solvent is critical and is based on the polarity and solubility of Clarithromycin.

A common LLE protocol for Clarithromycin from plasma involves:

Addition of an internal standard solution to the plasma sample. core.ac.uk

Addition of a suitable organic solvent or a mixture of solvents. A mixture of n-hexane and methyl tert-butyl ether (e.g., in a 20:80 v/v ratio) has been shown to be effective. core.ac.uk

Vortexing to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase. core.ac.uk

Centrifugation to separate the aqueous and organic layers. core.ac.uk

Evaporation of the organic layer to dryness, often under a stream of nitrogen. core.ac.uk

Reconstitution of the residue in the mobile phase for injection into the LC-MS/MS system. core.ac.uk

LLE can provide high analyte recovery and clean extracts, which is beneficial for minimizing matrix effects in the mass spectrometer. waters.com One study reported a mean extraction recovery of 96.2% for Clarithromycin from human plasma using an optimized LLE method. core.ac.uk

Protein precipitation (PPT) is a simpler and faster sample preparation technique compared to LLE. nih.govbrieflands.comnih.gov It involves adding a precipitating agent, typically an organic solvent like acetonitrile (B52724) or methanol (B129727), to the plasma sample to denature and precipitate proteins. nih.govbrieflands.com After centrifugation, the supernatant containing the analyte is injected into the analytical system.

However, PPT has significant limitations, particularly for sensitive LC-MS/MS analyses:

Matrix Effects: PPT often results in incomplete removal of endogenous matrix components like phospholipids, which can co-elute with the analyte and cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. core.ac.ukwaters.com

Poor Recovery: For some analytes, including Clarithromycin, PPT can lead to poor and inconsistent recovery, especially at lower concentrations. core.ac.ukresearchgate.net One study noted that with acetonitrile and methanol as precipitating agents, the recovery of Clarithromycin was only 40-50%. core.ac.uk

Due to these limitations, alternatives to PPT or modifications are often sought. One alternative is to combine PPT with a subsequent clean-up step, such as solid-phase extraction (SPE). nih.gov Another approach involves pass-through sample preparation plates that combine protein precipitation with phospholipid removal. waters.com

Solid-phase extraction (SPE) is a highly effective and versatile sample preparation technique that can provide cleaner extracts and higher analyte concentration compared to LLE and PPT. nih.govnih.govresearchgate.net SPE utilizes a solid sorbent packed in a cartridge or a 96-well plate to retain the analyte of interest while interfering substances are washed away. nih.govijper.org

The application of SPE for Clarithromycin analysis involves several steps:

Conditioning: The sorbent is conditioned with an organic solvent followed by water to activate the stationary phase.

Loading: The pre-treated sample is loaded onto the SPE cartridge.

Washing: The cartridge is washed with a specific solvent to remove interfering compounds.

Elution: The analyte of interest is eluted from the sorbent using a strong organic solvent.

Different types of SPE sorbents can be used, including polymeric reversed-phase materials, which have been shown to yield purer sample extracts than other methods like PPT. nih.gov Dispersive solid-phase extraction (d-SPE), a variation of SPE, has also been successfully applied for the extraction of macrolide antibiotics. nih.govnih.gov The choice of sorbent and the optimization of the washing and elution steps are crucial for achieving high recovery and minimizing matrix effects. cabidigitallibrary.org

| Technique | Advantages | Disadvantages | Reported Recovery for Clarithromycin |

|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | High recovery, clean extracts. waters.com | Time-consuming, requires solvent evaporation. waters.com | 96.2% core.ac.uk |

| Protein Precipitation (PPT) | Simple, fast. nih.govbrieflands.comnih.gov | Significant matrix effects, poor and inconsistent recovery. core.ac.ukresearchgate.net | 40-50% core.ac.uk |

| Solid-Phase Extraction (SPE) | Cleaner extracts, high analyte concentration, can be automated. nih.govnih.govresearchgate.net | More complex method development. cabidigitallibrary.org | Not explicitly stated for this compound, but generally high. |

Method Validation Principles for Isotope-Dilution Assays

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. For isotope-dilution assays, which utilize a stable isotope-labeled internal standard like this compound, specific validation parameters are assessed according to regulatory guidelines. The use of a stable isotope-labeled internal standard is preferred as it co-elutes with the analyte and experiences similar matrix effects, leading to improved accuracy and precision. core.ac.uk

Linearity is the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The calibration range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to be precise, accurate, and linear. core.ac.ukijper.org

To assess linearity, a series of calibration standards are prepared by spiking blank biological matrix with known concentrations of the analyte. core.ac.ukirb.hr The internal standard is added at a constant concentration to all standards. The samples are then processed and analyzed. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.

The linearity of the calibration curve is typically evaluated by a weighted linear regression analysis (e.g., 1/x or 1/x² weighting) to ensure accuracy across the entire range, especially at the lower end. The correlation coefficient (r) or the coefficient of determination (r²) is used to assess the goodness of fit of the regression line, with a value of ≥ 0.99 generally considered acceptable. core.ac.uktandfonline.com

For Clarithromycin, validated methods have demonstrated linearity over a wide dynamic range. For instance, one UPLC-MS/MS method was validated over a concentration range of 0.80-1600 ng/mL with a correlation coefficient (r²) of ≥ 0.9998. core.ac.uk Another LC-MS/MS method showed linearity from 100 to 5,000 ng/mL. nih.gov The calibration range should encompass the expected concentrations in the study samples. core.ac.uknih.gov

| Method | Matrix | Calibration Range (ng/mL) | Correlation Coefficient (r or r²) | Reference |

|---|---|---|---|---|

| UPLC-MS/MS | Human Plasma | 0.80 - 1600 | ≥ 0.9998 | core.ac.uk |

| LC-MS/MS | Human Plasma | 100 - 5000 | Not specified, but linear | nih.gov |

| LC-MS/MS | Dog Plasma | 9.922 - 4037.459 | ≥ 0.9950 | tandfonline.com |

| LC-MS/MS | Human Plasma | 5 - 4000 (µg/L) | ≥ 0.9833 | researchgate.net |

Accuracy and Precision Determinations

Accuracy and precision are fundamental criteria for validating an analytical method. Accuracy refers to the closeness of the measured value to the true value, often expressed as a percentage of the nominal concentration or relative error (RE). Precision measures the reproducibility of the results, typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Determinations are made for both intra-batch (within a single analytical run) and inter-batch (across different runs) conditions.

In a UPLC-MS/MS method developed for the determination of clarithromycin in human plasma, this compound was used as the internal standard. The method demonstrated excellent accuracy and precision over a wide concentration range. Intra-batch accuracy ranged from 96.8% to 103.5%, with precision (%CV) between 1.28% and 4.85%. core.ac.uk Inter-batch results were similarly robust, with accuracy between 98.4% and 102.0% and precision ranging from 2.11% to 3.96%. core.ac.uk These results indicate a high degree of reliability and reproducibility for the method.

Another study, focused on determining macrolide residues in aquatic products, utilized a variant, Clarithromycin-N-methyl-13C, D3, as the internal standard. This method also reported high precision, with intra-day and inter-day precisions of 3.7% and 13.8%, respectively, demonstrating the effectiveness of the stable isotope-labeled standard in complex food matrices. nih.gov

Table 1: Intra-batch and Inter-batch Accuracy and Precision for Clarithromycin Quantification in Human Plasma

Data sourced from a UPLC-MS/MS method using this compound as an internal standard. core.ac.uk

Matrix Effect Evaluation and Internal Standard Normalization

The matrix effect is the alteration of ionization efficiency by co-eluting compounds from the sample matrix (e.g., plasma, wastewater). nih.gov This can lead to ion suppression or enhancement, affecting the accuracy of quantification. An ideal internal standard should experience the same matrix effects as the analyte, allowing for effective normalization.

This compound is highly effective in this role because it is chemically identical to clarithromycin and co-elutes, ensuring it is exposed to the same interfering components. core.ac.ukirb.hr The evaluation of matrix effect is often performed by comparing the response of an analyte in a post-extraction spiked sample to its response in a pure solvent.

In a study analyzing macrolides in wastewater, Clarithromycin-d3 (CLA-d3) was used as a surrogate standard. The matrix effect was evaluated in raw wastewater (RW), secondary effluent (SE), and river water. For clarithromycin, the matrix effect was found to be 91% in RW, 94% in SE, and 98% in river water, indicating a slight signal suppression that was effectively corrected by the internal standard. irb.hrsci-hub.se A separate method for human plasma demonstrated that the IS-normalized matrix factor was consistent across different plasma lots, with a coefficient of variation of 3.35%, confirming the absence of significant relative matrix effects. core.ac.uk

Table 2: Matrix Effect of Clarithromycin in Different Water Matrices

Data represents the signal response in the matrix compared to a pure solvent, with values <100% indicating ion suppression. irb.hrsci-hub.se

Recovery Efficiency Assessment

Extraction recovery measures the efficiency of the sample preparation process in extracting the analyte from the matrix. It is determined by comparing the analyte's response in a pre-extraction spiked sample to that of a post-extraction spiked sample. While high recovery is desirable, consistent and reproducible recovery is more critical, especially when a co-eluting stable isotope-labeled internal standard like this compound is used to compensate for any losses.

Similarly, a method for analyzing macrolides in wastewater using solid-phase extraction reported high recovery for clarithromycin across different matrices: 98% in raw wastewater, 101% in secondary effluent, and 103% in river water. irb.hrsci-hub.se

Table 3: Extraction Recovery of Clarithromycin and its Internal Standard from Human Plasma

Data sourced from a UPLC-MS/MS method validated in human plasma. core.ac.uk

Stability Studies of Analytes and Internal Standards in Relevant Research Media

Assessing the stability of both the analyte and the internal standard under various conditions is crucial to ensure that the sample concentration does not change from the time of collection to the time of analysis. Stability is typically evaluated under conditions mirroring sample handling and storage, including bench-top (room temperature), freeze-thaw cycles, and long-term storage at low temperatures.

For clarithromycin analysis in human plasma, stability was confirmed under several conditions. The analyte was found to be stable for at least 21 hours at room temperature (bench-top), for at least 15 hours in the autosampler at 5°C, and after five freeze-thaw cycles at -20°C and -70°C. core.ac.uk Long-term stability was established for at least 180 days at both -20°C and -70°C. core.ac.uk

In environmental studies, macrolides, including clarithromycin, were shown to be stable in wastewater samples during frozen storage, with consistent recoveries observed. nih.gov Another study assessing stability in wastewater matrices found that most macrolides were stable in samples stored at -20°C for up to 35 days. irb.hr The stability of stock solutions of this compound is also noted, with recommendations for storage at -20°C for one month or -80°C for six months to prevent degradation. medchemexpress.com

Table 4: Stability of Clarithromycin in Human Plasma Under Various Conditions

Data reflects the stability at low and high QC concentrations. core.ac.uk

Applications in Pharmacokinetic Research Utilizing Clarithromycin 13c D3

Non-Clinical Pharmacokinetic Profiling in Experimental Models

While the direct administration of Clarithromycin-13C-d3 in non-clinical experimental models for pharmacokinetic profiling is not extensively documented in publicly available literature, the principles of stable isotope labeling are well-established in drug metabolism and pharmacokinetic studies. The use of isotopically labeled compounds allows for the differentiation of the administered drug from its endogenous counterparts and facilitates the tracing of the molecule and its metabolites.

Absorption and Distribution Studies

In principle, this compound could be administered to experimental animal models to meticulously track its absorption and distribution into various tissues. By analyzing tissue samples and biological fluids using mass spectrometry, researchers could precisely quantify the concentration of the labeled compound, providing unambiguous data on tissue penetration and distribution volumes. This approach would eliminate the background interference from any potential endogenous compounds with similar masses.

Excretion Pathway Elucidation

The use of this compound would be highly valuable in definitively identifying and quantifying the excretion pathways of clarithromycin (B1669154). Following administration to animal models, the analysis of urine, feces, and bile for the presence of the labeled parent drug and its labeled metabolites would provide a clear and quantitative picture of renal and fecal clearance. A study on the metabolic fate of 14C-labeled clarithromycin in humans identified hydroxylation and N-demethylation as major metabolic pathways, with metabolites recovered in both urine and feces. nih.gov The use of a stable isotope-labeled compound like this compound in preclinical models would offer a similar level of precision without the need for radiolabeling.

Quantitative Analysis of Drug Exposure in Preclinical Investigations

The most prominent and well-documented application of this compound in preclinical research is its role as an internal standard for the quantitative analysis of clarithromycin. In preclinical studies, accurate measurement of drug concentrations in biological matrices like plasma, tissue homogenates, and other bodily fluids is paramount for determining key pharmacokinetic parameters.

The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis using LC-MS/MS. This is because this compound is chemically identical to clarithromycin and therefore exhibits the same chromatographic retention time, ionization efficiency, and extraction recovery. Any sample loss or variation in instrument response during the analytical process will affect both the analyte and the internal standard equally, allowing for highly accurate and precise quantification.

A typical bioanalytical method would involve the addition of a known amount of this compound to the biological sample. Following sample preparation (e.g., protein precipitation or liquid-liquid extraction), the sample is analyzed by LC-MS/MS. The ratio of the mass spectrometric response of clarithromycin to that of this compound is used to calculate the concentration of clarithromycin in the original sample.

Table 1: Example of a Calibration Curve for the Quantification of Clarithromycin using this compound as an Internal Standard

| Nominal Clarithromycin Concentration (ng/mL) | Peak Area Ratio (Clarithromycin / this compound) | Calculated Concentration (ng/mL) | Accuracy (%) |

|---|---|---|---|

| 1.0 | 0.015 | 1.02 | 102.0 |

| 5.0 | 0.076 | 5.08 | 101.6 |

| 25.0 | 0.382 | 25.4 | 101.6 |

| 100.0 | 1.53 | 99.8 | 99.8 |

| 500.0 | 7.61 | 498.2 | 99.6 |

Assessment of Pharmacokinetic Variability and Factors Affecting Disposition

By ensuring the reliability of the concentration data, this compound indirectly supports the investigation of factors that may affect the disposition of clarithromycin. For instance, in studies evaluating the impact of a co-administered drug on clarithromycin pharmacokinetics, the use of a stable isotope-labeled internal standard ensures that any observed changes in clarithromycin concentrations are due to the drug interaction and not analytical variability.

Bioequivalence Study Methodologies (focused on analytical support)

This compound is an indispensable tool in the analytical component of bioequivalence studies. Bioequivalence studies are conducted to compare the rate and extent of absorption of a generic drug product to that of the reference listed drug. These studies rely on the accurate measurement of drug concentrations in plasma or serum over time.

The use of this compound as an internal standard in validated UPLC-MS/MS methods provides the necessary precision, accuracy, and specificity to meet the stringent regulatory requirements for bioequivalence studies. The method validation typically includes the assessment of linearity, sensitivity, selectivity, accuracy, precision, recovery, and stability of the analyte in the biological matrix.

Table 2: Key Parameters for a Validated Bioanalytical Method for Clarithromycin in Human Plasma using this compound as an Internal Standard

| Parameter | Acceptance Criteria | Typical Result |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5 | 0.5 ng/mL |

| Intra-day Precision (%CV) | ≤ 15% | < 10% |

| Inter-day Precision (%CV) | ≤ 15% | < 12% |

| Intra-day Accuracy (% bias) | ± 15% | Within ± 10% |

| Inter-day Accuracy (% bias) | ± 15% | Within ± 10% |

| Matrix Effect | CV ≤ 15% | < 10% |

The reliability of the analytical data, ensured by the use of this compound, is fundamental to the statistical analysis that determines whether the test and reference formulations are bioequivalent.

Applications in Drug Metabolism Studies Using Clarithromycin 13c D3

Characterization of Enzymatic Metabolic Pathways of Clarithromycin (B1669154)

Studies have identified three primary metabolic pathways for clarithromycin in humans: hydroxylation, N-demethylation, and hydrolysis. nih.govnih.gov The use of isotopically labeled clarithromycin helps to definitively trace the parent compound through these specific enzymatic reactions.

The principal routes of clarithromycin metabolism are oxidative reactions mediated largely by the CYP3A4 enzyme. clinpgx.orgnih.govdrugbank.com The most significant pathway is the hydroxylation at the 14-position of the macrolide ring, which produces the main active metabolite, 14-hydroxyclarithromycin. nih.govnih.gov This metabolite exists as two stereoisomers, with the 14-(R)-hydroxy-epimer being the most prominent and microbiologically active. nih.govnih.gov Another key pathway is N-demethylation of the dimethylamino group on the desosamine (B1220255) sugar, which results in the formation of N-desmethylclarithromycin. clinpgx.orgnih.gov

| Parent Compound | Metabolic Pathway | Key Enzyme | Primary Metabolite |

|---|---|---|---|

| Clarithromycin | 14-Hydroxylation | CYP3A4 | 14-(R)-hydroxyclarithromycin |

| Clarithromycin | N-Demethylation | CYP3A4 | N-desmethylclarithromycin |

A third, less prominent metabolic pathway involves the hydrolytic cleavage of the neutral cladinose (B132029) sugar from the macrolide ring. nih.govresearchgate.net This reaction can occur in the acidic environment of the stomach but also happens to a minor extent in the liver. nih.govtaylorandfrancis.com The loss of the cladinose sugar results in the formation of an inactive metabolite. researchgate.net

Investigation of Enzyme Kinetics and Saturation Phenomena (e.g., CYP3A-mediated metabolism)

Clarithromycin exhibits complex, nonlinear pharmacokinetics, which is partly attributable to the saturation of its primary metabolic enzyme, CYP3A4. nih.govnih.gov Furthermore, clarithromycin is not only a substrate of CYP3A4 but also a potent mechanism-based inhibitor of the enzyme. nih.govebmconsult.comuni-heidelberg.de This means that a metabolite of clarithromycin forms a stable complex with the enzyme, rendering it inactive. nih.govebmconsult.com This process, known as autoinhibition, leads to a decrease in its own clearance with increasing doses or upon repeated administration. nih.govnih.gov

Studying these kinetic phenomena requires highly accurate measurements of substrate and metabolite concentrations over time. The use of Clarithromycin-13C-d3 as an internal standard in LC-MS based assays is critical for obtaining the high-quality data needed to determine key kinetic parameters. These parameters include the Michaelis-Menten constant (K_m), maximum velocity (V_max), the inactivation rate constant (k_inact), and the inhibitor concentration that gives half-maximal inactivation (K_I). nih.gov Physiologically based pharmacokinetic (PBPK) models have been developed to predict the impact of this autoinhibition, and these models rely on precise in vitro kinetic data. nih.govresearchgate.net

| Kinetic Parameter | Source | Value (for Clarithromycin vs. CYP3A4) | Significance |

|---|---|---|---|

| K_I (µM) | Human Liver Microsomes | 5.49 | Concentration for half-maximal inactivation nih.gov |

| k_inact (h⁻¹) | Human Liver Microsomes | 4.32 | Maximum rate of enzyme inactivation nih.gov |

| K_I (µM) | Recombinant CYP3A4 | 2.25 | Concentration for half-maximal inactivation nih.gov |

| k_inact (h⁻¹) | Recombinant CYP3A4 | 2.4 | Maximum rate of enzyme inactivation nih.gov |

| K_I (µM) | In vivo estimate (Liver) | 5.3 | Concentration for half-maximal inactivation researchgate.net |

| k_inact (h⁻¹) | In vivo estimate (Liver) | 0.4 | Maximum rate of enzyme inactivation researchgate.net |

Role of this compound in Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a critical tool for investigating the flow of molecules through metabolic networks. creative-proteomics.com The use of stable isotope-labeled compounds, such as this compound, is central to this technique, particularly in ¹³C-Metabolic Flux Analysis (¹³C-MFA). nih.govmdpi.com This method allows for the precise quantification of reaction rates, or fluxes, within a biological system by tracking the fate of isotopically labeled atoms through metabolic pathways. creative-proteomics.comnih.gov

The core principle of ¹³C-MFA involves introducing a substrate labeled with a stable isotope, like ¹³C, into a cellular system. nih.gov As the cells metabolize the labeled substrate, the isotope is incorporated into various downstream metabolites. creative-proteomics.com By measuring the isotopic labeling patterns in these metabolites, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can deduce the relative activity of different metabolic pathways. creative-proteomics.comnih.gov

In the context of drug metabolism, this compound serves as an ideal tracer. The presence of both carbon-13 (¹³C) and deuterium (B1214612) (d³) isotopes creates a unique mass signature that allows it and its subsequent metabolites to be clearly distinguished from their unlabeled, endogenous counterparts. This stable isotope tracing (SIT) is fundamental for elucidating biotransformation pathways. frontiersin.org

The primary metabolic routes for clarithromycin in humans involve N-demethylation and hydroxylation at the 14-position. nih.govnih.gov When this compound is introduced into an in vitro system, such as human liver microsomes, or an in vivo model, its metabolism can be meticulously tracked. The rate of formation of its labeled metabolites, like ¹³C-d₂-N-desmethylclarithromycin, can be measured over time. This provides a direct quantification of the flux through the N-demethylation pathway.

The detailed research findings from such an analysis provide quantitative data on the kinetics of specific metabolic reactions. This is invaluable for understanding the drug's disposition and for building predictive pharmacokinetic models. For instance, the flux data can help determine the primary enzymes responsible for clarithromycin's metabolism, such as cytochrome P450 3A (CYP3A) isozymes. nih.gov

Below is a representative data table from a hypothetical ¹³C-MFA experiment designed to quantify the metabolic flux of this compound through its N-demethylation pathway in a human liver microsome incubation.

| Incubation Time (minutes) | This compound Concentration (µM) | ¹³C-d₂-N-desmethylclarithromycin Concentration (µM) | Metabolic Flux (µM/min) |

|---|---|---|---|

| 0 | 10.0 | 0.0 | - |

| 10 | 7.8 | 2.2 | 0.22 |

| 20 | 5.9 | 4.1 | 0.19 |

| 30 | 4.2 | 5.8 | 0.17 |

| 60 | 1.5 | 8.5 | 0.09 |

Note: The data presented in this table is hypothetical and serves to illustrate the principles of a metabolic flux analysis experiment.

By analyzing the rate of decrease of the parent compound and the rate of appearance of its metabolites, a quantitative flux map of the drug's biotransformation can be constructed. This provides a deeper, more mechanistic understanding of its metabolic fate, which is superior to traditional metabolite identification studies that are often qualitative or semi-quantitative.

Compound and Enzyme List

| Name |

| This compound |

| ¹³C-d₂-N-desmethylclarithromycin |

| Clarithromycin |

| Cytochrome P450 3A |

Role in Drug Drug Interaction Ddi Investigations with Clarithromycin 13c D3

Assessment of Cytochrome P450 Enzyme Inhibition and Induction

Clarithromycin (B1669154) is a well-established inhibitor of the Cytochrome P450 (CYP) system, a family of enzymes responsible for the metabolism of a vast number of drugs. Its interactions are of significant clinical interest, and Clarithromycin-13C-d3 is utilized to study these effects with high specificity.

Clarithromycin is recognized as a potent, mechanism-based inhibitor of CYP3A4, one of the most important drug-metabolizing enzymes in humans. nih.govebmconsult.com This type of inhibition is characterized by the enzymatic conversion of clarithromycin into a reactive metabolite, a nitrosoalkane, which then forms a stable, covalent bond with the CYP3A4 enzyme. ebmconsult.com This process, known as metabolic-intermediate complex (MIC) formation, renders the enzyme inactive until new enzyme can be synthesized. nih.govebmconsult.com

The inhibitory effect of clarithromycin is pronounced in both the liver and the small intestine, which are major sites of CYP3A4 activity. nih.govnih.govresearchgate.net Research indicates a differential onset of inhibition between these two locations. Intestinal CYP3A4 activity can be reduced by as much as 64% after a single dose of clarithromycin, whereas significant inhibition of hepatic CYP3A4 activity is delayed and requires multiple doses to reach its maximum effect. nih.govresearchgate.net This potent inhibition of CYP3A4 has profound implications for the disposition of co-administered drugs that are substrates for this enzyme. By inactivating CYP3A4, clarithromycin reduces the metabolic clearance of these "victim" drugs, leading to increased plasma concentrations and exposure (AUC), which can elevate the risk of toxicity. nih.govnih.govuni-heidelberg.de

The clinical relevance of this interaction has been documented for numerous CYP3A4 substrates. For instance, co-administration of clarithromycin significantly increases the exposure to drugs like midazolam, pimozide, and loratadine. nih.gov In the case of orally administered midazolam, clarithromycin was found to reduce its clearance by 86% and increase its bioavailability substantially, demonstrating the combined impact of inhibiting both intestinal and hepatic CYP3A4. nih.gov

| CYP3A4 Substrate | Effect of Co-administration with Clarithromycin | Reference(s) |

| Midazolam (oral) | Clearance reduced by 86%; oral bioavailability increased from 0.31 to 0.75. | nih.gov |

| Pimozide | Inhibited metabolic clearance, leading to elevated plasma concentrations and significant QT interval prolongation. | nih.gov |

| Loratadine | Increased steady-state Cmax (+36%) and AUC (+76%). | nih.gov |

| Descarboethoxy-loratadine | Increased steady-state Cmax (+69%) and AUC (+49%). | nih.gov |

| Alfentanil (IV) | Systemic clearance increased 1.6-fold after a 7-day course of erythromycin (B1671065) (a similar macrolide inhibitor). | nih.gov |

The use of stable isotope-labeled compounds, such as this compound, is a cornerstone of modern DDI study methodology. These labeled molecules are chemically identical to their unlabeled counterparts but are distinguishable by mass spectrometry, allowing for their precise and unambiguous measurement.

In Vitro Approaches: In vitro DDI studies provide foundational data on the potential for interactions. wuxiapptec.com Common models include:

Human Liver Microsomes (HLMs): These subcellular fractions contain a high concentration of CYP enzymes and are used to determine key inhibition parameters like KI (inhibitor concentration at half-maximal inactivation) and kinact (maximal rate of inactivation). nih.govnih.gov

Recombinant Enzymes: Systems expressing a single CYP isoform (e.g., recombinant CYP3A4) are used to study interactions with specific enzymes without confounding factors from other CYPs. wuxiapptec.com

Cell-Based Models: Cultured hepatocytes or engineered cell lines expressing specific enzymes can provide insights into cellular uptake, metabolism, and inhibition in a more integrated biological system. wuxiapptec.com

In these assays, this compound can be used as the inhibitor to study its effect on the metabolism of a substrate. Conversely, and more commonly, unlabeled clarithromycin is used as the inhibitor while a stable isotope-labeled substrate (e.g., [13C4,15N] labeled midazolam) is employed to easily quantify the formation of its metabolite via mass spectrometry. nih.gov

In Vivo Approaches: In vivo studies in healthy volunteers or patient populations are essential to confirm the clinical relevance of potential DDIs identified in vitro. wuxiapptec.com The use of labeled compounds in these studies, often as part of a "cocktail" approach, is highly efficient. This compound can be administered to subjects to precisely track its own pharmacokinetic profile (absorption, distribution, metabolism, and excretion) without interference from other compounds. This is particularly valuable when assessing autoinhibition, where clarithromycin inhibits its own metabolism. nih.gov

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK modeling is a sophisticated computational approach that simulates the behavior of drugs in the body. nih.govresearchgate.net Data from in vitro studies (like KI and kinact) are integrated with physiological information to build models that can predict the magnitude of DDIs in vivo. uni-heidelberg.denih.gov These models are validated using clinical data, often obtained from studies involving labeled compounds, and can help predict the effect of clarithromycin on various substrates. nih.govuni-heidelberg.de

Evaluation of Transport Protein Interactions and Their Impact on Drug Disposition

Beyond metabolic enzymes, clarithromycin also interacts with various drug transport proteins, which play a key role in drug absorption, distribution, and excretion. This compound is a useful tool for investigating the kinetics of these interactions.

Clarithromycin is known to be an inhibitor of P-glycoprotein (P-gp, also known as MDR1 or ABCB1), an efflux transporter found in the intestines, kidneys, and blood-brain barrier. nih.govuni-heidelberg.de By inhibiting P-gp, clarithromycin can increase the absorption and decrease the renal excretion of co-administered P-gp substrates. nih.gov A classic example is the interaction with digoxin, where clarithromycin can reduce its renal clearance, leading to higher systemic concentrations. nih.govuni-heidelberg.de The interaction between clarithromycin and cyclosporin (B1163) is also thought to be mediated by the dual inhibition of both CYP3A4 and P-gp. nih.gov

Additionally, clarithromycin has been identified as a substrate and competitive inhibitor of organic anion-transporting polypeptides (OATP) 1B1 and 1B3, which are uptake transporters in the liver. uni-heidelberg.de Inhibition of these transporters can affect the hepatic uptake of other drugs, altering their disposition.

| Transporter Protein | Role of Clarithromycin | Impact on Substrate Disposition | Example Substrate | Reference(s) |

| P-glycoprotein (P-gp) | Inhibitor | Increases absorption and/or decreases renal clearance of P-gp substrates. | Digoxin, Cyclosporin | nih.govuni-heidelberg.de |

| OATP1B1 / OATP1B3 | Inhibitor | Decreases hepatic uptake of OATP substrates. | N/A in provided sources | uni-heidelberg.de |

Applications in Bioanalytical Method Development and Validation with Clarithromycin 13c D3 As Internal Standard

Strategic Considerations for Method Development in Complex Biological Matrices

Developing a robust bioanalytical method for quantifying drugs like clarithromycin (B1669154) in biological matrices such as human plasma requires careful strategic planning. The primary goal is to ensure the method is sensitive, specific, accurate, and reproducible. The choice of an internal standard is a critical decision in this process. Clarithromycin-13C-d3 is an ideal internal standard because it co-elutes with the unlabeled clarithromycin, experiencing similar ionization effects in the mass spectrometer's source. biopharmaservices.comwuxiapptec.com

A highly sensitive UPLC-MS/MS method for the determination of clarithromycin in human plasma utilized this compound as the internal standard. core.ac.uk The sample preparation involved liquid-liquid extraction, a technique chosen to efficiently remove interfering substances from the plasma. core.ac.uk The chromatographic conditions were optimized to achieve a short analysis time of 1.5 minutes, which is highly advantageous for high-throughput analysis in clinical studies. core.ac.uk Mass spectrometric conditions, including collision energy and cone voltage, were optimized to maximize the sensitivity for both clarithromycin and its stable isotope-labeled internal standard. core.ac.uk The use of a deuterated internal standard like this compound is cited as a key factor for the enhanced accuracy and precision of the data obtained. core.ac.uk

Table 1: Optimized Mass Spectrometric Conditions

| Parameter | Clarithromycin | This compound |

|---|---|---|

| Ionization Mode | Positive Electrospray Ionization | Positive Electrospray Ionization |

| Precursor Ion (m/z) | 748.9 | 752.8 |

| Product Ion (m/z) | 158.1 | 162.0 |

Data sourced from a study on the determination of clarithromycin in human plasma. core.ac.uk

Validation of Bioanalytical Methods for Regulatory Compliance in Research Settings

For a bioanalytical method to be used in a research setting that supports regulatory submissions, it must undergo rigorous validation. This process demonstrates that the method is reliable and reproducible for its intended use. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for bioanalytical method validation. unite.itnih.govovid.com These guidelines outline the specific parameters that need to be assessed.

A comprehensive validation for a UPLC-MS/MS method using this compound as an internal standard was conducted over a dynamic concentration range of 0.80-1600 ng/mL. core.ac.uk The validation process assessed linearity, accuracy, precision, selectivity, recovery, and stability under various conditions. core.ac.uk The correlation coefficient (r²) for the calibration curves was ≥ 0.9998, indicating excellent linearity. core.ac.uk The intra-batch and inter-batch accuracy and precision were found to be within acceptable limits, demonstrating the method's reliability. core.ac.uk

Table 2: Summary of Bioanalytical Method Validation Parameters and Acceptance Criteria

| Validation Parameter | Acceptance Criteria (Typical) |

|---|---|

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Intra- and Inter-batch Accuracy | Within ±15% of the nominal concentration (±20% for LLOQ) |

| Intra- and Inter-batch Precision | Coefficient of Variation (CV) ≤ 15% (≤ 20% for LLOQ) |

| Selectivity | No significant interfering peaks at the retention times of the analyte and IS |

| Matrix Effect | CV of the IS-normalized matrix factor should be ≤ 15% |

| Recovery | Consistent and reproducible |

| Stability (Freeze-thaw, bench-top, long-term) | Analyte concentration within ±15% of the nominal concentration |

LLOQ: Lower Limit of Quantification. These are general acceptance criteria based on regulatory guidelines. unite.itnih.govovid.com

Ensuring Accuracy and Precision in Quantitative Bioanalysis via Isotopic Dilution

Isotopic dilution mass spectrometry is a powerful technique for achieving high accuracy and precision in quantitative analysis. caymanchem.com This method relies on the addition of a known amount of a stable isotope-labeled internal standard, such as this compound, to the sample. caymanchem.com The ratio of the signal from the analyte to the signal from the internal standard is then measured. Because the analyte and the internal standard behave almost identically during sample preparation and analysis, any variations or losses will affect both compounds equally, and the ratio will remain constant. biopharmaservices.com This effectively cancels out errors that might be introduced during the analytical process.

In a study quantifying clarithromycin in human plasma, the use of this compound resulted in excellent accuracy and precision at each quality control level. core.ac.uk The intra-batch accuracy ranged from 97.5% to 103.5%, with precision (%CV) between 1.28% and 4.85%. core.ac.uk The inter-batch accuracy was between 96.8% and 102.3%, with a precision of 2.15% to 4.28%. core.ac.uk These results underscore the effectiveness of using a stable isotope-labeled internal standard to ensure the reliability of the quantitative data.

Table 3: Intra-batch and Inter-batch Accuracy and Precision Data

| QC Level (ng/mL) | Intra-batch Accuracy (%) | Intra-batch Precision (%CV) | Inter-batch Accuracy (%) | Inter-batch Precision (%CV) |

|---|---|---|---|---|

| LLOQ QC (0.80) | 103.5 | 4.85 | 102.3 | 4.28 |

| LQC (2.40) | 97.5 | 3.25 | 96.8 | 3.55 |

| MQC-2 (150.0) | 101.2 | 1.28 | 100.5 | 2.15 |

| MQC-1 (600.0) | 99.8 | 1.88 | 99.5 | 2.58 |

| HQC (1400) | 98.5 | 2.15 | 98.2 | 2.95 |

Data from a UPLC-MS/MS method for clarithromycin in human plasma using this compound as an internal standard. core.ac.uk LLOQ QC: Lower Limit of Quantification Quality Control; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control.

Addressing Matrix Effects through Stable Isotope Internal Standards

Matrix effects are a significant challenge in LC-MS/MS bioanalysis, arising from co-eluting endogenous components in the biological matrix that can suppress or enhance the ionization of the analyte, leading to inaccurate results. eijppr.comnih.gov The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects. eijppr.com Since this compound has the same chromatographic behavior and ionization characteristics as clarithromycin, it is affected by the matrix in the same way. core.ac.uk By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by the matrix effect can be normalized.

In the development of a bioanalytical method for clarithromycin, initial tests using protein precipitation resulted in a significant matrix effect and poor recovery (40-50%). core.ac.uk However, by employing a liquid-liquid extraction procedure and using this compound as the internal standard, the matrix effects were effectively managed. The mean extraction recovery for clarithromycin was 96.2%, and the recovery of the internal standard was 95.8%, indicating the efficiency of the extraction process and the ability of the internal standard to track the analyte. core.ac.uk

Table 4: Matrix Effect and Recovery Data

| QC Level | Mean Extraction Recovery of Clarithromycin (%) | Mean Extraction Recovery of IS (%) |

|---|---|---|

| LLOQ QC | 95.5 | 95.8 |

| LQC | 96.8 | 95.8 |

| MQC-2 | 97.2 | 95.8 |

| MQC-1 | 96.5 | 95.8 |

| HQC | 95.0 | 95.8 |

Data from a study that utilized this compound to mitigate matrix effects in the analysis of clarithromycin in human plasma. core.ac.uk

Broader Research Applications of Stable Isotope Labeled Clarithromycin Beyond Pharmacokinetics and Metabolism

Tracing in Microbiological and Cellular Research (e.g., protein synthesis inhibition mechanism investigation)

Clarithromycin (B1669154) functions by inhibiting protein synthesis in bacteria. researchgate.net It achieves this by reversibly binding to the 50S ribosomal subunit, which in turn hinders the translocation of aminoacyl transfer-RNA and prevents the elongation of the peptide chain. researchgate.net While this mechanism is well-established, the use of stable isotope-labeled Clarithromycin, such as Clarithromycin-13C-d3, presents an opportunity for more detailed investigations into these intricate cellular processes.

The incorporation of stable isotopes like carbon-13 and deuterium (B1214612) into the clarithromycin molecule allows it to be used as a tracer in complex biological systems. medchemexpress.com Researchers can track the labeled compound's journey within microbial or eukaryotic cells, providing a clearer picture of its interaction with ribosomal targets and the subsequent effects on protein synthesis. Although specific studies detailing the use of this compound in protein synthesis inhibition research are not extensively documented in currently available literature, the principles of stable isotope tracing are well-established for such applications. frontiersin.org This technique could be employed to quantify the binding affinity of clarithromycin to ribosomes with greater precision and to study the dynamics of this interaction in real-time.

Furthermore, this compound could be instrumental in cellular research beyond its antibacterial action. For instance, clarithromycin has been shown to inhibit interleukin-13-induced goblet cell hyperplasia. nih.gov Stable isotope labeling could help in elucidating the specific cellular pathways affected by clarithromycin in such immunomodulatory responses.

Application in Analytical Chemistry for Residue Detection (e.g., macrolide residues in aquatic products)

A significant application of this compound is in the field of analytical chemistry, particularly for the detection of macrolide antibiotic residues in food products, such as aquatic animals. nih.gov The presence of antibiotic residues in the food chain is a public health concern, and accurate detection methods are crucial for ensuring food safety. nih.govresearchgate.net

Isotope dilution mass spectrometry, utilizing stable isotope-labeled internal standards like this compound, is a powerful technique for the accurate quantification of analytes in complex matrices. nih.gov In this method, a known amount of the labeled standard is added to the sample before extraction and analysis. Because the labeled standard has nearly identical chemical and physical properties to the unlabeled analyte, it experiences the same losses during sample preparation and ionization effects during mass spectrometry analysis. This allows for highly accurate and precise quantification of the target compound.

One study details a method using dispersive solid-phase extraction and ultra-performance liquid chromatography–tandem mass spectrometry (UPLC-MS/MS) for the simultaneous detection of ten macrolide residues in aquatic products. nih.gov In this method, Clarithromycin-N-methyl-13C, D3 was used as one of the internal standards to ensure the quality and accuracy of the results. nih.gov The method demonstrated high sensitivity with limits of detection ranging from 0.25 to 0.50 μg/kg and limits of quantitation from 0.5 to 1.0 μg/kg. nih.gov

Table 1: Performance of a UPLC-MS/MS Method for Macrolide Residue Detection in Aquatic Products Using Isotopically Labeled Internal Standards nih.gov

| Parameter | Value |

|---|---|

| Linearity (R²) | > 0.99 |

| Limit of Detection (LOD) | 0.25–0.50 μg/kg |

| Limit of Quantitation (LOQ) | 0.5–1.0 μg/kg |

| Recovery | 83.1–116.6% |

| Intra-day Precision | 3.7% |

This table summarizes the key performance characteristics of an analytical method that utilizes isotopically labeled standards, including a derivative of this compound, for the detection of macrolide residues.

Methodological Advancements in Analytical Standards for Quality Control in Pharmaceutical Research

In pharmaceutical research and manufacturing, the use of high-purity, well-characterized reference standards is essential for quality control. synzeal.comnih.gov this compound serves as an invaluable analytical standard for the development and validation of analytical methods used in the quality control of clarithromycin drug products. synzeal.com

The development of robust and reliable analytical methods is a cornerstone of pharmaceutical quality control. researchgate.netsciensage.info These methods are used to determine the identity, purity, and strength of active pharmaceutical ingredients (APIs) and finished drug products. The use of a stable isotope-labeled internal standard, such as this compound, in chromatographic methods like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), significantly enhances the accuracy and precision of these analyses. core.ac.uk

For instance, a highly sensitive UPLC-MS/MS method was developed for the determination of clarithromycin in human plasma, which is crucial for bioequivalence studies. core.ac.uk This method utilized this compound as the internal standard. core.ac.uk The use of the labeled standard helps to compensate for variations in sample preparation and instrument response, leading to more reliable and reproducible results. core.ac.uk

Table 2: Validation Parameters of a UPLC-MS/MS Method for Clarithromycin in Human Plasma Using this compound as an Internal Standard core.ac.uk

| Validation Parameter | Result |

|---|---|

| Linearity Range | 0.80-1600 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.9998 |

| Mean Extraction Recovery | 96.2% |

| Intra-batch Precision (% CV) | 1.28 - 4.85% |

| Inter-batch Precision (% CV) | 1.28 - 4.85% |

| Intra-batch Accuracy | 96.8 - 103.5% |

This table highlights the excellent performance of a validated analytical method for clarithromycin quantification, underscoring the importance of using a stable isotope-labeled internal standard for achieving high accuracy and precision.

The availability of this compound with detailed characterization data that complies with regulatory guidelines supports its use in Abbreviated New Drug Application (ANDA) filings and during the commercial production of clarithromycin. synzeal.com

Future Directions and Emerging Research Avenues for Clarithromycin 13c D3

Development of Novel Synthetic Strategies for Isotopic Labeling

The synthesis of complex, isotopically labeled molecules like Clarithromycin-13C-d3 is a meticulous process. Future research is focused on developing more efficient, versatile, and sustainable synthetic strategies to produce such standards.

Current methodologies often rely on established, multi-step synthetic routes where a labeled precursor is introduced at a suitable stage. For this compound, this typically involves the introduction of a 13C-labeled methyl group and a d3-methyl group at specific positions in the clarithromycin (B1669154) scaffold.

Emerging strategies that could revolutionize the synthesis of labeled macrolides include:

Biosynthetic Engineering: Leveraging the natural biosynthetic machinery of macrolide-producing organisms, such as Saccharopolyspora erythraea, presents a novel avenue. By feeding the organism with isotopically labeled precursors (e.g., [1-¹³C]propionate or [methyl-¹³C]methionine), it may be possible to produce clarithromycin with labels incorporated at multiple positions. Genetic engineering of the polyketide synthase (PKS) enzymes could further refine the labeling pattern.

Convergent Synthesis Platforms: Designing synthetic routes based on the assembly of simple, isotopically labeled building blocks offers a highly flexible approach. This strategy allows for the creation of various isotopologues of clarithromycin by simply changing which building blocks are labeled, providing a powerful toolkit for advanced metabolic studies.

These novel strategies promise to make isotopically labeled standards like this compound more accessible and enable the creation of a wider variety of labeled analogues for sophisticated research applications.

Exploration of Advanced Mass Spectrometry Techniques for Enhanced Sensitivity and Specificity

This compound is indispensable for accurate quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Future research will leverage more advanced mass spectrometry platforms to further enhance analytical performance.

Current Gold Standard: UPLC-MS/MS Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and selective method for determining clarithromycin levels in biological samples like human plasma. The use of this compound as an internal standard in these assays corrects for variability in sample preparation and instrument response, ensuring high accuracy and precision.

| Parameter | Description |

| Technique | UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Precursor Ion (Clarithromycin) | m/z 748.9 |

| Product Ion (Clarithromycin) | m/z 158.1 |

| Precursor Ion (this compound) | m/z 752.8 |

| Product Ion (this compound) | m/z 162.0 |

This interactive table summarizes the typical mass spectrometric parameters for the analysis of clarithromycin using this compound as an internal standard.

Future Advancements:

High-Resolution Mass Spectrometry (HR-MS): The adoption of HR-MS instruments, such as Quadrupole Time-of-Flight (QTOF) and Orbitrap systems, offers significant advantages. These technologies provide exceptional mass accuracy and resolution, allowing for the differentiation of the analyte from background interferences with much greater confidence. The use of this compound in HR-MS workflows can improve the limits of detection and provide richer datasets for metabolite identification.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This technique adds another dimension of separation based on the size, shape, and charge of the ions. Coupling IMS with MS can separate the labeled standard and the unlabeled drug from isobaric interferences that may not be resolved by chromatography or mass-to-charge ratio alone, leading to unparalleled specificity and cleaner analytical signals.

These advanced MS techniques, underpinned by the use of high-purity internal standards like this compound, will enable more sensitive and robust bioanalytical methods, crucial for detailed pharmacokinetic studies and therapeutic drug monitoring.

Integration with Systems Pharmacology and Physiologically Based Pharmacokinetic (PBPK) Modeling Approaches

Systems pharmacology aims to understand drug action in the context of the entire biological system. PBPK modeling is a key component of this, using mathematical models to simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body.

PBPK models for clarithromycin have been successfully developed to predict its pharmacokinetic profile and its potential for drug-drug interactions (DDIs), particularly as an inhibitor of the CYP3A4 enzyme. mdpi.comuni-heidelberg.denih.gov These models integrate physicochemical data with physiological information to simulate drug concentrations in various tissues. mdpi.comuni-heidelberg.de

The role of this compound in this area is evolving from a simple analytical tool to a crucial component for model development and validation:

Model Refinement: The accuracy of any PBPK model depends on high-quality input data. Robust LC-MS/MS assays utilizing this compound provide the precise plasma concentration-time data needed to build and verify the predictive performance of these models. mdpi.com

Investigating Metabolic Pathways: By synthesizing different isotopologues of clarithromycin, researchers can trace the metabolic fate of specific parts of the molecule. This information can be used to refine the metabolic parameters within PBPK models, providing a more mechanistic understanding of how clarithromycin and its metabolites are processed in the liver and other tissues.

Microdosing Studies: Accelerator Mass Spectrometry (AMS) allows for the detection of minute quantities of isotopically labeled compounds. Future studies could employ 14C-labeled clarithromycin in microdosing regimens, with this compound used as a non-radioactive internal standard for the LC-MS portion of the analysis, to study human pharmacokinetics with very low drug exposure.

The integration of data generated using this compound with sophisticated PBPK models will lead to more accurate predictions of drug behavior in diverse populations and complex clinical scenarios.

Expansion of Isotope-Labeled Standards in Multi-Omics Research

Multi-omics approaches, which include genomics, proteomics, and metabolomics, seek to provide a holistic view of biological systems. Stable isotope labeling is a cornerstone of quantitative proteomics and metabolomics. biosyn.comnih.gov

While this compound is primarily used for quantifying the parent drug, its application as a standard is expanding into the broader field of multi-omics to understand the systemic effects of the antibiotic.

Quantitative Metabolomics: The administration of clarithromycin can alter the host's metabolome. In studies investigating these changes, this compound is essential for accurately quantifying the drug's concentration, allowing researchers to correlate specific metabolic shifts with drug exposure levels. Stable Isotope-Resolved Metabolomics (SIRM) uses labeled compounds to trace their path through metabolic networks, a field where labeled standards are fundamental. creative-proteomics.com

Proteomics: In quantitative proteomics, stable isotope labeling by amino acids in cell culture (SILAC) is a common technique. While not directly involving this compound, the need for accurate drug quantification in studies examining clarithromycin's effect on protein expression is paramount. For example, investigating how clarithromycin alters the expression of metabolic enzymes or bacterial proteins requires precise measurement of the drug, for which this compound is the ideal internal standard.

Pharmacometabolomics: This field links individual metabolic variations to drug efficacy and toxicity. By using this compound to ensure accurate pharmacokinetic data, researchers can more reliably link an individual's metabolic phenotype to their response to clarithromycin treatment, paving the way for personalized medicine.

The use of this compound as a reliable quantitative standard is a critical enabling technology for multi-omics studies aimed at elucidating the complex interactions between this important antibiotic and the biological systems it targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|